molecular formula C14H14N4O2 B7803927 n'1,n'2-Diphenylethanedihydrazide CAS No. 3030-75-9

n'1,n'2-Diphenylethanedihydrazide

Cat. No.: B7803927
CAS No.: 3030-75-9
M. Wt: 270.29 g/mol
InChI Key: KNYRBAZKFQHSLZ-UHFFFAOYSA-N
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Description

n'1,n'2-Diphenylethanedihydrazide: is an organic compound with the molecular formula C14H14N4O2 and a molecular weight of 270.293 g/mol . It is a derivative of ethanedihydrazide with two phenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n'1,n'2-Diphenylethanedihydrazide typically involves the reaction of benzene-1,2-dicarboxylic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 100-120°C . The reaction mixture is then cooled, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: n'1,n'2-Diphenylethanedihydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Substitution reactions often involve halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) .

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid .

  • Reduction: The major product is often the amine derivative.

  • Substitution: The major products are halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: n'1,n'2-Diphenylethanedihydrazide is used as a reagent in organic synthesis to introduce phenyl groups into target molecules. It is also employed in the study of hydrazide chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . It serves as a precursor for the synthesis of biologically active molecules .

Medicine: drug discovery and pharmaceutical development . It is investigated for its antioxidant and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products . It is also explored for its potential use in materials science .

Mechanism of Action

The mechanism by which n'1,n'2-Diphenylethanedihydrazide exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate cell signaling processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Diphenylhydrazine

  • Benzene-1,2-dicarboxylic acid hydrazide

  • Phenylhydrazine

Uniqueness: n'1,n'2-Diphenylethanedihydrazide is unique in its structural complexity and chemical reactivity compared to similar compounds

Properties

IUPAC Name

1-N',2-N'-diphenylethanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10,15-16H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYRBAZKFQHSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278292
Record name n'1,n'2-diphenylethanedihydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-75-9
Record name NSC29546
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29546
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Record name MLS002637953
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Record name n'1,n'2-diphenylethanedihydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'(1),N'(2)-DIPHENYLETHANEDIHYDRAZIDE
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